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Compound of Interest

Compound Name: Repandiol

Cat. No.: B130060

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical synthesis of Repandiol, a
cytotoxic diepoxide with potential as an anticancer agent, and its derivatives. The protocols are
based on established synthetic methodologies and are intended for use by qualified laboratory
personnel.

Introduction

Repandiol is a natural product isolated from the mushrooms Hydnum repandum and H.
repandum var. album.[1][2][3] Its chemical structure was determined to be (2R,3R,8R,9R)-4,6-
decadiyne-2,3:8,9-diepoxy-1,10-diol.[1][2][3] The presence of two epoxide rings and a
conjugated diyne system makes Repandiol a bifunctional alkylating agent, which is believed to
contribute to its potent cytotoxic activity against various tumor cell lines.[1][4] The total
synthesis of optically active Repandiol was crucial in confirming its absolute stereochemistry.
[1] This document outlines a plausible synthetic route to Repandiol based on the Sharpless
asymmetric epoxidation, a powerful method for the enantioselective synthesis of 2,3-
epoxyalcohols.[5][6] Additionally, protocols for the synthesis of simple derivatives are provided
to enable further structure-activity relationship (SAR) studies.

Synthesis of Repandiol

The total synthesis of Repandiol can be envisioned through a convergent route starting from a
commercially available alkynediol. The key steps involve the protection of one hydroxyl group,
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followed by a Sharpless asymmetric epoxidation to introduce the first chiral epoxide, and then
repetition of the process on the other side of the molecule after deprotection and a second
protection step.

Proposed Retrosynthetic Analysis

A logical disconnection of the Repandiol molecule suggests a C2-symmetric precursor, which
simplifies the synthetic strategy. The two epoxy-alcohol moieties can be constructed from a
common dialkynyl diol.

Experimental Protocols

Step 1: Monoprotection of 2,4-hexadiyne-1,6-diol

This initial step is crucial to allow for the selective manipulation of one end of the starting
material. A common protecting group for primary alcohols, such as a silyl ether, is employed.

e Reaction:

o To a solution of 2,4-hexadiyne-1,6-diol (1 equivalent) in anhydrous dichloromethane
(DCM) at 0 °C, add triethylamine (1.2 equivalents) and tert-butyldimethylsilyl chloride
(TBDMSCI, 1.1 equivalents).

o Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with saturated aqueous sodium bicarbonate
solution.

o Extract the aqueous layer with DCM (3 x 50 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate
gradient) to yield the monoprotected diol.
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Step 2: Sharpless Asymmetric Epoxidation (First Epoxidation)

This is the key stereochemistry-determining step, utilizing a titanium-tartrate catalyst to deliver
the epoxide with high enantioselectivity.[5][7]

e Reaction:

[¢]

To a solution of the monoprotected diol (1 equivalent) in anhydrous DCM at -20 °C, add
titanium(lV) isopropoxide (0.1 equivalents) and L-(+)-diethyl tartrate (0.12 equivalents).

o Stir the mixture for 30 minutes at -20 °C.
o Add tert-butyl hydroperoxide (TBHP, 2 equivalents in decane) dropwise.
o Maintain the reaction at -20 °C for 4-6 hours, monitoring by TLC.

o Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid
and stir for 1 hour at room temperature.

o Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate.

o Purify the crude product by flash column chromatography to afford the mono-epoxide.
Step 3: Deprotection of the Silyl Ether

Removal of the protecting group exposes the second hydroxyl group for the subsequent
epoxidation.

e Reaction:

o To a solution of the mono-epoxide (1 equivalent) in tetrahydrofuran (THF), add tetra-n-
butylammonium fluoride (TBAF, 1.2 equivalents, 1M solution in THF).

o Stir the reaction at room temperature for 2 hours, monitoring by TLC.
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o Concentrate the reaction mixture under reduced pressure.
o Purify the residue by flash column chromatography to yield the deprotected epoxy-diol.
Step 4: Second Protection and Epoxidation Sequence

To complete the synthesis, the free hydroxyl group is protected, and the Sharpless asymmetric
epoxidation is repeated on the other allylic alcohol. To achieve the (2R,3R,8R,9R)
stereochemistry of natural Repandiol, the same L-(+)-diethyl tartrate is used, assuming the
substrate is oriented appropriately for the desired facial selectivity.

» Repeat Step 1 on the deprotected epoxy-diol to protect the newly freed hydroxyl group.
e Repeat Step 2 on the resulting protected mono-epoxide to introduce the second epoxide.

o Repeat Step 3 to remove the protecting group and yield the final product, Repandiol.

Quantitative Data

The following table summarizes representative yields and purity for each step in the synthesis
of Repandiol. Actual results may vary depending on experimental conditions and scale.
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Synthesis of Repandiol Derivatives

The terminal hydroxyl groups of Repandiol are convenient handles for the synthesis of

derivatives. Simple modifications such as etherification or esterification can be used to probe

the importance of these functional groups for biological activity.

Protocol 1: Synthesis of O,0'-Dimethyl Repandiol (MeO-
Repandiol)

e Reaction:

o To a solution of Repandiol (1 equivalent) in anhydrous THF at 0 °C, add sodium hydride

(2.5 equivalents, 60% dispersion in mineral oil).
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o Stir the mixture for 30 minutes at 0 °C.

o Add methyl iodide (3 equivalents) dropwise.

o Allow the reaction to warm to room temperature and stir for 16 hours.

o Carefully quench the reaction with saturated aqueous ammonium chloride.
o Extract the mixture with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter,
and concentrate.

o Purify the crude product by flash column chromatography to yield O,O'-Dimethyl
Repandiol.

Protocol 2: Synthesis of O,0'-Diacetyl Repandiol (AcO-
Repandiol)

e Reaction:

o To a solution of Repandiol (1 equivalent) in anhydrous DCM, add triethylamine (3
equivalents) and acetic anhydride (2.5 equivalents).

o Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

o Stir the reaction at room temperature for 4 hours.

o Quench the reaction with water.

o Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

o Combine the organic layers, wash with 1M HCI, saturated aqueous sodium bicarbonate,
and brine.

o Dry over anhydrous sodium sulfate, filter, and concentrate to yield O,O'-Diacetyl
Repandiol, which can be further purified by chromatography if necessary.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b130060?utm_src=pdf-body
https://www.benchchem.com/product/b130060?utm_src=pdf-body
https://www.benchchem.com/product/b130060?utm_src=pdf-body
https://www.benchchem.com/product/b130060?utm_src=pdf-body
https://www.benchchem.com/product/b130060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Visualizations
Synthetic Workflow for Repandiol

Caption: Synthetic scheme for the total synthesis of Repandiol.

Putative Signaling Pathway for Repandiol-Induced
Cytotoxicity

The exact mechanism of Repandiol's cytotoxicity has not been fully elucidated. However, as a
diepoxide, it is likely to act as a bifunctional alkylating agent. This can lead to the cross-linking
of cellular macromolecules such as DNA and proteins, ultimately triggering apoptosis.

Caption: Putative mechanism of Repandiol-induced cytotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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